molecular formula C5H4N2O3 B1194825 5-Hydroxypyrazine-2-carboxylic acid CAS No. 34604-60-9

5-Hydroxypyrazine-2-carboxylic acid

Cat. No. B1194825
CAS RN: 34604-60-9
M. Wt: 140.1 g/mol
InChI Key: CGQFCIHUUCMACC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 is a notable method for its preparation. Through whole-cell biotransformation, a product concentration of 40 g/l was achieved, with an optimized isolation method yielding an 80% total yield (Wieser, Heinzmann, & Kiener, 1997).

Molecular Structure Analysis

The molecular structure of 5-hydroxypyrazine-2-carboxylic acid features extensive intra- and intermolecular hydrogen bonds, contributing to its stability and reactivity. This structural aspect is critical for its interaction with other molecules and its functionality as a pharmaceutical intermediate (Dobson & Gerkin, 1996).

Scientific Research Applications

Application in Tuberculosis Treatment Research

  • Scientific Field: Medical Science, Pharmacology .
  • Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid is an important intermediate in the production of tuberculostatics . Some derivatives of 5-Hydroxypyrazine-2-carboxylic acid are up to 1,000-fold more active against M. tuberculosis and other Mycobacterium strains than existing antituberculous agents .
  • Methods of Application: 5-Hydroxypyrazine-2-carboxylic acid can be produced microbiologically by whole-cell biotransformation of 2-cyanopyrazine . Another microbiological process is based on regiospecific biocatalytic hydroxylation of pyrazine-2-carboxylic acid with Delftia acidovorans .
  • Results or Outcomes: The practical product yield of 5-Hydroxypyrazine-2-carboxylic acid was 85–88% .

Application in Acid-Base Characterization

  • Scientific Field: Analytical Chemistry .
  • Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid has been used in potentiometric titration to determine its relevant acid-base properties .
  • Methods of Application: The data obtained from potentiometric titration were used for calculation of the dissociation constants of 5-Hydroxypyrazine-2-carboxylic acid .
  • Results or Outcomes: It was found that 5-Hydroxypyrazine-2-carboxylic acid dissociates in two steps, with the corresponding dissociation constants pKa1 =3.42 and pKa2 =7.96, designating 5-Hydroxypyrazine-2-carboxylic acid as a medium weak acid (1st step) .

Application in Chemical Synthesis

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid is used as a building block in chemical synthesis .
  • Results or Outcomes: The outcomes can also vary widely, as this compound can be used to synthesize a variety of different organic molecules .

Application in Drug Metabolism Studies

  • Scientific Field: Pharmacology .
  • Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid is a metabolite of the anti-tuberculosis drug pyrazinamide (PZA) .
  • Methods of Application: In drug metabolism studies, researchers administer PZA to a biological system (such as a lab animal or a cell culture), then use various analytical techniques to detect and quantify the presence of 5-Hydroxypyrazine-2-carboxylic acid .
  • Results or Outcomes: These studies help researchers understand how PZA is processed in the body, which can inform dosing strategies and help predict potential side effects .

Application in Xylitol Research

  • Scientific Field: Biochemistry .
  • Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid has been used in research related to Xylitol, a sugar alcohol used as a sugar substitute .
  • Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized. Typically, it involves reactions under controlled conditions with other organic compounds .
  • Results or Outcomes: The outcomes can also vary widely, as this compound can be used to synthesize a variety of different organic molecules .

Application in Synthesis of Other Chemical Compounds

  • Scientific Field: Organic Chemistry .
  • Summary of the Application: 5-Hydroxypyrazine-2-carboxylic acid is used as a building block in the synthesis of other chemical compounds .
  • Methods of Application: The specific methods of application can vary widely depending on the target molecule being synthesized. Typically, it involves reactions under controlled conditions with other organic compounds .
  • Results or Outcomes: The outcomes can also vary widely, as this compound can be used to synthesize a variety of different organic molecules .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

6-oxo-1H-pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQFCIHUUCMACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188179
Record name 5-Hydroxypyrazinoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxypyrazine-2-carboxylic acid

CAS RN

34604-60-9
Record name 5-Hydroxypyrazine-2-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxypyrazinoic acid
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Record name 5-Hydroxypyrazinoic acid
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Record name 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID
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Record name 5-HYDROXYPYRAZINOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
M Wieser, K Heinzmann, A Kiener - Applied microbiology and …, 1997 - Springer
… of 86mM (12g/l) 5-hydroxypyrazine-2-carboxylic acid from 2-cyanopyrazine by Agrobacterium sp. … process yielding 286 mM (40 g/l) 5-hydroxypyrazine-2-carboxylic acid before isolation. …
Number of citations: 56 link.springer.com
M Sak-Bosnar, K Kovar - Analytical and bioanalytical chemistry, 2005 - Springer
… This paper describes the use of potentiometric titration to determine the relevant acid–base properties of 5-hydroxypyrazine-2-carboxylic acid (5OH-PYCA), an important intermediate in …
Number of citations: 2 link.springer.com
JI Kremer, S Pickard, LF Stadlmair… - Molecular nutrition & …, 2019 - Wiley Online Library
… This drug was reported to be converted into the metabolite 5-hydroxypyrazine-2-carboxylic acid in a reaction catalyzed by a molybdenum hydroxylase of the xanthine oxidase type.20-…
Number of citations: 9 onlinelibrary.wiley.com
A Tinschert, A Tschech, K Heinzmann… - Applied microbiology and …, 2000 - Springer
We have previously described the isolation of the new bacterial species, Ralstonia/Burkholderia sp. strain DSM 6920, which grows with 6-methylnicotinate and regioselectively …
Number of citations: 32 link.springer.com
KS Rajini, C Sasikala, CV Ramana - Biodegradation, 2010 - Springer
A bacterium growing on pyrazine-2-carboxylate broth was isolated, purified and identified as a strain of Stenotrophomonas sp. based on polyphasic taxonomic analyses and designated …
Number of citations: 8 link.springer.com
A Kiener, JP Roduit, A Tschech, A Tinschert… - Synlett, 1994 - thieme-connect.com
Thieme E-Journals - Synlett / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 23 www.thieme-connect.com
J Zitko, B Servusová, P Paterová, J Mandíková… - Molecules, 2013 - mdpi.com
5-Chloropyrazinamide (5-Cl-PZA) is an inhibitor of mycobacterial fatty acid synthase I with a broad spectrum of antimycobacterial activity in vitro. Some N-phenylpyrazine-2-…
Number of citations: 45 www.mdpi.com
T Furuya, K Kino - Applied microbiology and biotechnology, 2010 - Springer
… 2-Hydroxynicotinic acid, 6-hydroxypicolinic acid, and 5-hydroxypyrazine-2-carboxylic acid were also synthesized using microorganisms (Petersen and Kiener 1999; Yoshida and …
Number of citations: 26 link.springer.com
B Servusová, J Vobicková, P Paterová… - Bioorganic & medicinal …, 2013 - Elsevier
… Final structures were prepared by convenient two-step synthesis 15 using 5-hydroxypyrazine-2-carboxylic acid (5-hydroxy-POA) as a starting material (see Scheme 1). During the first …
Number of citations: 34 www.sciencedirect.com
M Doležal, J Vobicková, B Servusová… - Ceska a Slovenska …, 2013 - researchgate.net
… Some 5-hydroxypyrazine-2-carboxylic acid derivatives are up to 1000-fold more active in vitro against M. tuberculosis and other Mycobacterium strains than existing antituberculous …
Number of citations: 2 www.researchgate.net

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